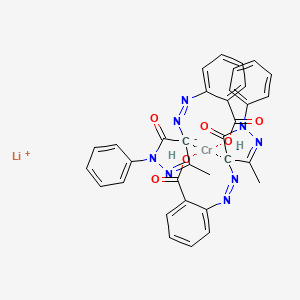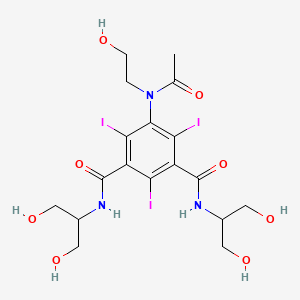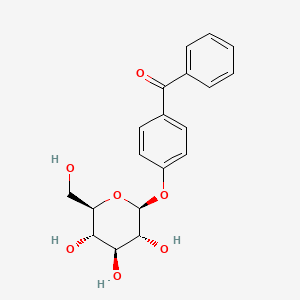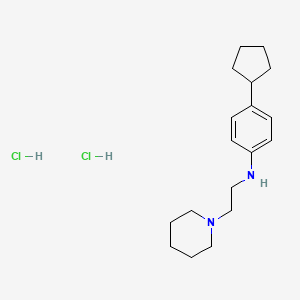
1-Piperidineethanamine, N-(4-cyclopentylphenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanamine, N-(4-cyclopentylphenyl)-, dihydrochloride is a chemical compound with the molecular formula C18H28N2 It is known for its unique structure, which includes a piperidine ring and a cyclopentylphenyl group
Preparation Methods
The synthesis of 1-Piperidineethanamine, N-(4-cyclopentylphenyl)-, dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of piperidine with 4-cyclopentylbenzaldehyde under specific conditions to form the intermediate product. This intermediate is then further reacted with ethanamine to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Piperidineethanamine, N-(4-cyclopentylphenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidineethanamine, N-(4-cyclopentylphenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Piperidineethanamine, N-(4-cyclopentylphenyl)-, dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperidineethanamine, N-(4-cyclopentylphenyl)-, dihydrochloride can be compared with other similar compounds such as:
1-(3-chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its synergistic effects.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other piperazine derivatives.
Properties
CAS No. |
85603-15-2 |
|---|---|
Molecular Formula |
C18H30Cl2N2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-cyclopentyl-N-(2-piperidin-1-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C18H28N2.2ClH/c1-4-13-20(14-5-1)15-12-19-18-10-8-17(9-11-18)16-6-2-3-7-16;;/h8-11,16,19H,1-7,12-15H2;2*1H |
InChI Key |
JCKVVCSZKBFDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC=C(C=C2)C3CCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


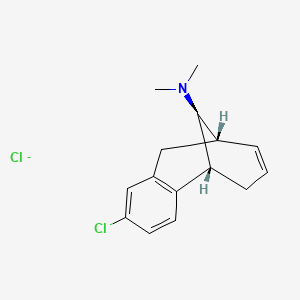

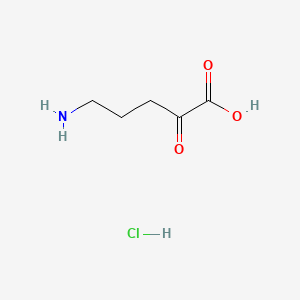

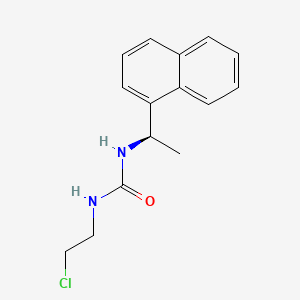
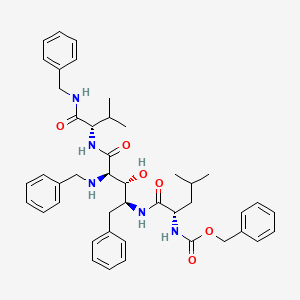
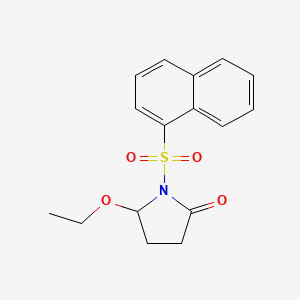
![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)


